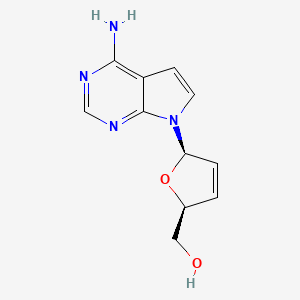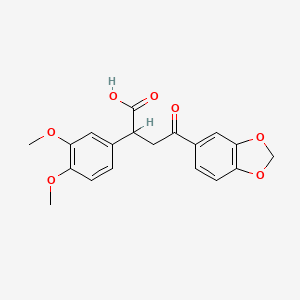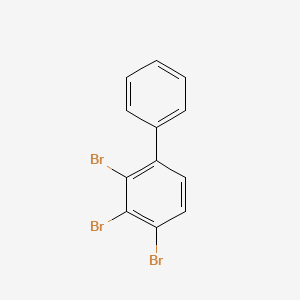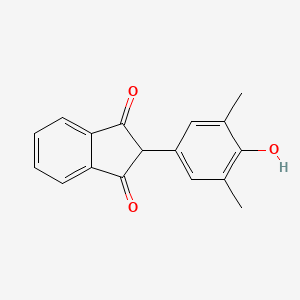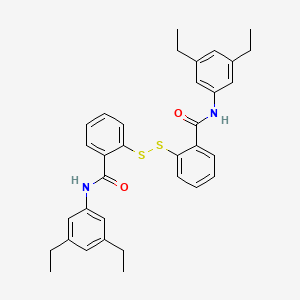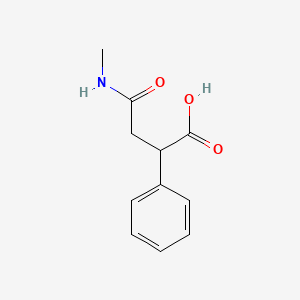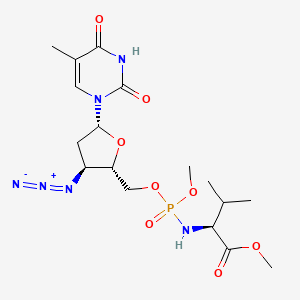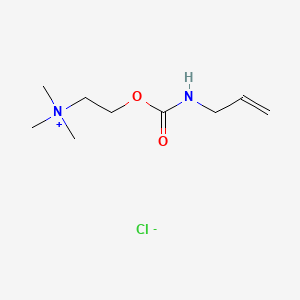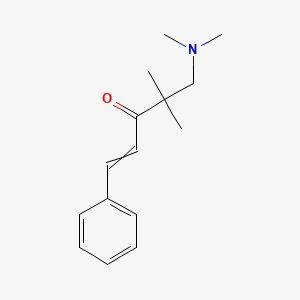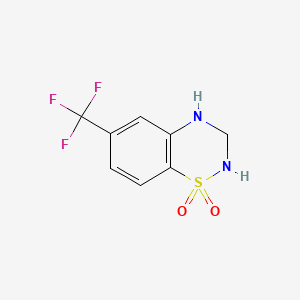
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This method yields 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides. Additionally, C4-functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the mechanochemical synthesis approach mentioned above provides a scalable and efficient route for its production. The stability of the products can be maintained by varying the pH value and storing under aerobic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) for trifluoromethylation and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and other functionalized thiadiazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bendroflumethiazide, a thiazide diuretic, inhibit Na+/Cl- reabsorption in the kidneys, leading to increased urine production and reduced blood pressure . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bendroflumethiazide: A thiazide diuretic with similar structural features and pharmacological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar thiadiazine scaffold, known for its diverse pharmacological activities.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
720-49-0 |
|---|---|
Molekularformel |
C8H7F3N2O2S |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-16(7,14)15/h1-3,12-13H,4H2 |
InChI-Schlüssel |
DPJZVOYJEZTZKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


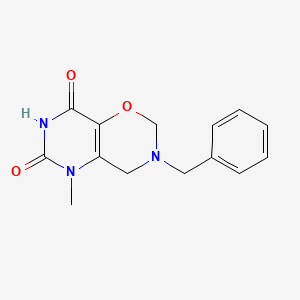

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

